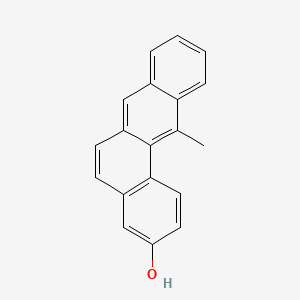

12-Methylbenz(a)anthracen-3-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

16053-79-5 |

|---|---|

Molecular Formula |

C19H14O |

Molecular Weight |

258.3 g/mol |

IUPAC Name |

12-methylbenzo[a]anthracen-3-ol |

InChI |

InChI=1S/C19H14O/c1-12-17-5-3-2-4-13(17)10-15-7-6-14-11-16(20)8-9-18(14)19(12)15/h2-11,20H,1H3 |

InChI Key |

NDQOBONPTUTUSI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=CC3=CC=CC=C13)C=CC4=C2C=CC(=C4)O |

Origin of Product |

United States |

Contextualization Within the Hydroxylated Polycyclic Aromatic Hydrocarbons Oh Pahs Class

12-Methylbenz(a)anthracen-3-ol belongs to the hydroxylated polycyclic aromatic hydrocarbons (OH-PAHs) subclass. OH-PAHs are metabolites of PAHs, formed in organisms through metabolic processes. iarc.fr The addition of a hydroxyl (-OH) group makes the parent PAH more water-soluble, which can affect its distribution and excretion from the body. iarc.fr The presence of a methyl group, as in 12-methylbenz(a)anthracene (B1219001), influences the metabolic pathways and the resulting biological activity of the compound. nih.gov

Rationale for Focused Academic Inquiry on 12 Methylbenz a Anthracen 3 Ol As a Model Compound

Researchers utilize 12-Methylbenz(a)anthracen-3-ol as a model compound for several reasons. Its parent compound, 12-methylbenz(a)anthracene (B1219001), is a known carcinogen, and studying its metabolites helps to understand the mechanisms of carcinogenesis. iarc.frwisdomlib.org The specific placement of the methyl and hydroxyl groups allows for detailed investigation into how these substitutions affect the compound's chemical properties and biological interactions. nih.govontosight.ai This makes it a valuable tool for studying the metabolic activation and detoxification pathways of methylated PAHs. nih.govasm.org

Overview of Major Research Domains Pertinent to 12 Methylbenz a Anthracen 3 Ol Studies

Advanced Synthetic Routes to this compound and Analogues

The construction of the benz(a)anthracene (B33201) skeleton and the introduction of specific functional groups at desired positions require sophisticated synthetic strategies. While a direct, one-pot synthesis of this compound is not prominently documented, several multi-step approaches and regioselective techniques for analogous compounds provide a blueprint for its potential synthesis.

Multi-Step Organic Synthesis Approaches for Substituted Benz(a)anthracenes

The synthesis of substituted benz(a)anthracenes often involves the assembly of the tetracyclic ring system from smaller, functionalized precursors. Common strategies include building upon existing naphthalene (B1677914) or anthracene (B1667546) cores.

One established method involves a Friedel-Crafts reaction , a classical approach for forming carbon-carbon bonds on aromatic rings. For instance, the synthesis of benz(a)anthracene derivatives can be achieved through the reaction of a substituted naphthalene with phthalic anhydride. researchgate.net

More contemporary methods offer greater control and efficiency. A notable strategy is the Suzuki-Miyaura cross-coupling reaction . This palladium-catalyzed reaction is highly effective for creating carbon-carbon bonds between aryl halides and arylboronic acids. For example, the synthesis of 3-methoxy-7,12-dimethylbenz[a]anthracene has been achieved with a 78% yield by coupling 7-bromo-12-methylbenz[a]anthracene with 3-methoxyphenylboronic acid. This approach is significant as the methoxy (B1213986) group can serve as a precursor to the desired hydroxyl group at the 3-position.

Another powerful technique is ring-closing metathesis (RCM) . A multi-step strategy to form the benz(a)anthracene skeleton involves a Suzuki-Miyaura reaction followed by isomerization and then an RCM reaction catalyzed by a Grubbs catalyst to construct the final benzene (B151609) ring. researchgate.net

Furthermore, oxidative photocyclization represents a regioselective method where irradiation of a suitably substituted diarylethylene induces cyclization to form the benz(a)anthracene core.

A plausible multi-step synthesis for this compound could, therefore, begin with the Friedel-Crafts alkylation of a benz(a)anthracene precursor to introduce the methyl group at the 12-position, followed by a regioselective method to introduce the hydroxyl or a precursor group at the 3-position.

Regioselective Functionalization Strategies for Polycyclic Aromatic Cores

Achieving regioselectivity—the control of where functional groups are placed on the polycyclic core—is a central challenge in the synthesis of specific PAH isomers. Several strategies have been developed to address this.

Directed metalation is a powerful technique where a directing group on the aromatic ring guides a metalating agent (like an organolithium reagent) to a specific, often ortho, position. This allows for the subsequent introduction of an electrophile at that site. While not specifically detailed for this compound, this is a general strategy for functionalizing PAHs with high regioselectivity.

The use of directing groups is also crucial in catalytic reactions. For instance, in a copper-catalyzed arylation of PAHs, a P=O group has been used to direct the functionalization to the meta-position. The strategic placement of such a group could potentially be used to guide a hydroxyl group or its precursor to the desired 3-position on the benz(a)anthracene skeleton.

The inherent reactivity of the PAH core also influences regioselectivity. Electrophilic aromatic substitution, for example, will favor positions with higher electron density. The presence of the methyl group at the 12-position will influence the electronic distribution of the benz(a)anthracene ring system, which must be considered when planning the introduction of the hydroxyl group.

A synthesis of tetrangulol (B1209878) (1,8-dihydroxy-3-methylbenz[a]anthracene-7,12-quinone) highlights a method for controlling substitution. It involves the decarboxylative alkylation of a 2-chloro-1,4-naphthoquinone (B24044) with a β-(3-acetoxyphenyl)propionic acid, followed by base-induced cyclization and dehydrogenation. rsc.org This demonstrates the construction of a benz(a)anthracene with a methyl group at the 3-position, which is structurally related to the target molecule.

Catalyst Systems and Reaction Conditions in Hydroxylated Benz(a)anthracene Synthesis

The choice of catalyst and reaction conditions is paramount in modern synthetic organic chemistry, particularly for complex molecules like hydroxylated benz(a)anthracenes.

Palladium-based catalysts are extensively used in cross-coupling reactions like the Suzuki-Miyaura reaction. For the synthesis of 3-methoxy-7,12-dimethylbenz[a]anthracene, the catalyst system Pd(PPh₃)₄ with Na₂CO₃ as a base in a toluene/ethanol solvent system at 80°C was found to be optimal. Such conditions are generally mild and tolerate a wide range of functional groups.

Rhodium catalysts have been employed in oxidative coupling reactions. For instance, the rhodium-catalyzed oxidative coupling of arylboronic acids with internal alkynes, using a copper-air oxidant system, can produce substituted anthracenes. beilstein-journals.org

Lewis acids such as aluminum chloride (AlCl₃) are classic catalysts for Friedel-Crafts reactions, which can be used to introduce the methyl group. More advanced applications of Lewis acids include promoting Diels-Alder reactions of substituted anthracenes to build more complex triptycene (B166850) structures. researchgate.net

The direct hydroxylation of aromatic rings is a challenging transformation. While many methods exist for introducing hydroxyl groups, such as the reduction of ketones or aldehydes, direct catalytic hydroxylation often requires specialized catalysts. alfachemic.com These can include bimetallic systems that mimic enzymes or metalloporphyrins. alfachemic.com

| Synthetic Method | Catalyst/Reagents | Key Features | Reported Yields for Analogues |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, Na₂CO₃ | Forms C-C bonds; introduces functionalized aryl groups. | 78% for 3-methoxy-7,12-dimethylbenz[a]anthracene |

| Ring-Closing Metathesis | Grubbs II Catalyst | Forms a new ring by joining two alkene moieties. | - |

| Friedel-Crafts Alkylation | AlCl₃ | Introduces alkyl groups onto the aromatic core. | 65-72% for methylation at the 12-position of benz(a)anthracene |

| Oxidative Photocyclization | UV light | Regioselective cyclization of diarylethylenes. | 40-60% for a mono-methoxy derivative |

| Naphthoquinone Annulation | Na₂CO₃ | Builds the benz(a)anthracene core from a naphthoquinone. | - |

Precursor Chemistry and Intermediate Reactivity in Environmental and Biological Formation

This compound can be formed through the metabolic processing of its parent hydrocarbon, 12-methylbenz(a)anthracene. PAHs are generally lipophilic and, in biological systems, undergo enzymatic transformations to increase their water solubility and facilitate excretion. ontosight.ai

The primary enzymes involved in PAH metabolism are the cytochrome P450 monooxygenases . These enzymes introduce oxygen into the PAH structure, typically forming epoxides. These epoxides can then be hydrolyzed by epoxide hydrolase to form trans-dihydrodiols. asm.org For instance, 7-methylbenz(a)anthracene is metabolized to 7-methylbenz(a)anthracene-3,4-diol.

In the case of 12-methylbenz(a)anthracene, metabolism in rats has been reported to likely produce 3-hydroxy-12-methylbenzanthracene . nih.gov This suggests a metabolic pathway that directly hydroxylates the 3-position or proceeds through an intermediate that leads to the phenolic product. The metabolism of 12-methylbenz(a)anthracene by rat-liver homogenates also yields hydroxymethyl derivatives and other phenolic products. nih.gov

The methyl group itself can also be a site of metabolic attack. For example, 7,12-dimethylbenz[a]anthracene (B13559) (DMBA) is metabolized to hydroxymethyl derivatives such as 7-hydroxymethyl-12-methylbenz[a]anthracene. asm.org This hydroxymethyl derivative can then undergo further oxidation on the aromatic ring.

The formation of these hydroxylated metabolites is a key step in both detoxification and, in some cases, bioactivation to more carcinogenic species.

Theoretical Considerations in Reaction Pathway Design for this compound Synthesis

The design of a synthetic pathway for a specific isomer like this compound benefits from theoretical and computational chemistry. These tools can predict the reactivity of different positions on the PAH core and help in selecting appropriate reagents and conditions to achieve the desired regioselectivity.

The distribution of electron density in the benz(a)anthracene nucleus is not uniform. Theoretical calculations, such as those using Density Functional Theory (DFT) , can map the electron density and predict the most likely sites for electrophilic or nucleophilic attack. The presence of the electron-donating methyl group at the 12-position will further influence this electron distribution, activating certain positions towards electrophilic substitution.

Theoretical models can also be used to understand the mechanism of catalytic reactions. For example, DFT calculations can elucidate the transition states and intermediates in a palladium-catalyzed cross-coupling reaction, helping to explain the observed regioselectivity.

In the context of regioselective functionalization, theoretical studies can assess the stability of intermediates formed during reactions like directed metalation. By comparing the energies of different possible intermediates, the most favorable reaction pathway can be predicted. While specific theoretical studies on the synthesis of this compound are not widely available, the principles derived from studies of other PAHs are applicable. For example, theoretical insights have been used to understand the change from a stepwise to a concerted process in the synthesis of substituted anthracenes. uni-potsdam.de

The design of a successful synthesis would therefore involve considering the electronic effects of the methyl group, the steric hindrance around different positions, and the mechanism of the chosen synthetic reactions, all of which can be modeled using computational methods.

Electrophilic and Nucleophilic Aromatic Substitution Reactions of the Benz(a)anthracene System

The benz(a)anthracene framework, a fused four-ring aromatic system, is susceptible to electrophilic aromatic substitution. The regioselectivity of these reactions is governed by the ability of the different carbon positions to stabilize the intermediate carbocation, often referred to as a sigma complex or arenium ion. In polycyclic aromatic hydrocarbons like anthracene and phenanthrene (B1679779), electrophilic attack typically occurs at positions that allow for the formation of a more stable carbocation, where a larger portion of the aromatic system remains intact. For instance, anthracene and phenanthrene preferentially undergo electrophilic reactions at the C9 and C10 positions. vpscience.org

Nucleophilic aromatic substitution on an unsubstituted benz(a)anthracene ring is generally unfavorable due to the electron-rich nature of the aromatic system. msu.edu However, such reactions can be facilitated by the presence of strong electron-withdrawing groups, which are absent in this compound. msu.edumasterorganicchemistry.com An alternative pathway for nucleophilic substitution on aryl halides, which are not relevant to the parent compound but could be for its derivatives, is the benzyne (B1209423) mechanism, which proceeds through an elimination-addition sequence. govtpgcdatia.ac.in

Oxidation and Reduction Chemistry of the Phenolic Hydroxyl Group and Aromatic Core

The oxidation and reduction chemistry of this compound is a critical aspect of its metabolic activation and detoxification pathways. Both the phenolic moiety and the aromatic core can undergo redox reactions.

The phenolic hydroxyl group of this compound is susceptible to oxidation, which can proceed through radical-mediated mechanisms. One-electron oxidation of the phenol (B47542) can generate a phenoxy radical, which is a key intermediate in many oxidative processes. researchgate.net These radicals can participate in further reactions, including dimerization or reaction with other cellular components.

A significant metabolic fate of phenolic PAHs is their oxidation to quinones. researchgate.net For instance, the oxidation of benzo[a]pyrene (B130552) phenols can yield various benzo[a]pyrene quinones. nih.gov In the case of this compound, oxidation can lead to the formation of benz(a)anthracene-3,4-dione. This transformation is significant as quinones are often implicated in the toxic effects of PAHs through mechanisms involving redox cycling and the generation of reactive oxygen species (ROS). researchgate.net The formation of ROS, such as superoxide (B77818) anion and hydrogen peroxide, can lead to oxidative stress and damage to cellular macromolecules. researchgate.netiarc.fr

Enzymatic studies have shed light on the oxidation of related compounds. For example, the trans-3,4-dihydrodiol of 12-methylbenz(a)anthracene (12-MBA) is a substrate for NADP-dependent 3α-hydroxysteroid-dihydrodiol dehydrogenase from rat liver cytosol. nih.gov Interestingly, only one stereoisomer of the (±)-trans-3,4-dihydrodiol of 12-MBA is oxidized. nih.govnih.gov The presence of a methyl group at the 12-position has been shown to influence the rate of oxidation of the 3,4-dihydrodiol of benz(a)anthracene. nih.gov

Table 1: Influence of Methylation on the Oxidation of Benz(a)anthracene trans-Dihydrodiols

| Compound | Relative Rate of Oxidation | Stereoselectivity |

| Benz(a)anthracene trans-3,4-dihydrodiol | 1 | Both stereoisomers oxidized |

| 7-Methylbenz(a)anthracene trans-3,4-dihydrodiol | ~10-fold increase | Both stereoisomers oxidized |

| 12-Methylbenz(a)anthracene trans-3,4-dihydrodiol | ~4-fold increase | Only one stereoisomer oxidized |

| 7,12-Dimethylbenz(a)anthracene trans-3,4-dihydrodiol | >30-fold increase | Only one stereoisomer oxidized |

Data synthesized from findings reported in the literature. nih.gov

The electrochemical properties of this compound, particularly its redox potentials, are crucial for understanding its electron transfer reactions. The oxidation potential is a measure of the ease with which the compound can lose electrons. For PAHs, lower oxidation potentials are often associated with increased ease of metabolic activation. nih.gov The presence of the electron-donating hydroxyl and methyl groups is expected to lower the oxidation potential of the benz(a)anthracene core, making it more susceptible to oxidation compared to the unsubstituted parent PAH.

Acid-Base Equilibria and Tautomerism of the Phenolic Moiety

The phenolic hydroxyl group of this compound can exhibit acidic properties, donating a proton to a base to form a phenoxide ion. The acidity of a phenol is significantly influenced by the stability of the resulting conjugate base. In the case of this compound, the negative charge on the oxygen of the phenoxide ion can be delocalized over the extensive aromatic system, which stabilizes the anion and increases the acidity of the phenol compared to a simple alcohol. libretexts.org

The pKa of a phenol is a measure of its acidity, and it can be affected by the presence of other substituents on the aromatic ring. While the specific pKa of this compound has not been reported, it is expected to be in the range of a weak acid. The acid-base equilibria of phenols have been studied in various media, including aqueous micellar solutions, where the apparent pKa can be altered by the microenvironment. rsc.org

Tautomerism, the interconversion of constitutional isomers, is a relevant concept for phenolic compounds, particularly in the context of keto-enol tautomerism. For this compound, this would involve an equilibrium between the phenolic form (enol) and a keto form (a cyclohexadienone). For most simple phenols, the enol form is overwhelmingly favored due to the stability conferred by the aromatic ring. vaia.com However, in some polycyclic systems, such as the anthrone-anthrol system, the keto form can be significantly populated at equilibrium. researchgate.net The study of tautomeric equilibria is crucial for understanding the reactivity and biological activity of these compounds. vaia.commdpi.com

Derivatization Reactions for Mechanistic Probes and Analytical Tagging

Derivatization reactions are essential tools for studying the mechanisms of action of compounds like this compound and for their detection and quantification in biological and environmental samples. The phenolic hydroxyl group is a common site for derivatization.

For analytical purposes, the hydroxyl group can be converted into an ether (e.g., methylation) or an ester to improve its chromatographic properties or to introduce a tag for sensitive detection. lrmh.fr For instance, methylation with reagents like trimethylsilyldiazomethane (B103560) is a common technique used in the analysis of organic compounds in environmental samples. lrmh.fr

In mechanistic studies, derivatization can be used to probe the role of specific functional groups. For example, blocking the phenolic hydroxyl group through etherification or esterification and then assessing the biological activity of the resulting derivative can help to elucidate the importance of the free hydroxyl group. The synthesis of potential metabolites, such as quinones, also serves as a crucial tool for confirming metabolic pathways. nih.gov The formation of DNA adducts, which are essentially a form of in vivo derivatization, is a key method for assessing the genotoxicity of PAHs and their metabolites. iarc.fr

Mechanistic Biochemical Interactions and Molecular Transformations of 12 Methylbenz a Anthracen 3 Ol in Biological Systems Non Clinical Focus

Enzymatic Biotransformation Pathways of 12-Methylbenz(a)anthracen-3-ol and its Parent Hydrocarbon

The metabolic fate of this compound is intrinsically linked to the pathways established for its parent compound, 12-methylbenz(a)anthracene (B1219001). The metabolism of methylated benz(a)anthracenes is primarily initiated by oxidation, targeting both the aromatic rings and the methyl group. Rat liver homogenates have been shown to convert 12-methylbenz(a)anthracene into its corresponding hydroxymethyl derivative and various phenolic products, including the 3-hydroxy derivative (this compound). nih.gov Once formed, this phenolic metabolite can undergo further enzymatic reactions, including conjugation or additional oxidation at other sites on the polycyclic ring structure.

Cytochrome P450 (CYP) enzymes are a superfamily of monooxygenases that play a central role in the Phase I metabolism of a vast array of xenobiotics, including PAHs. nih.govmdpi.com These enzymes are responsible for the initial oxidative attacks on the 12-methylbenz(a)anthracene molecule. The metabolism of the parent hydrocarbon and its derivatives is primarily mediated by CYP families 1A and 1B (e.g., CYP1A1, CYP1B1). nih.govresearchgate.net

The action of CYPs on methylated benz(a)anthracenes results in two main types of oxidative modifications:

Aromatic Hydroxylation: This process introduces a hydroxyl (-OH) group directly onto the aromatic ring, forming phenols. The formation of this compound from its parent hydrocarbon is an example of this reaction.

Epoxidation: CYPs also catalyze the formation of epoxides (arene oxides) across the double bonds of the aromatic rings. For benz(a)anthracene (B33201) derivatives, epoxidation can occur at several positions, including the K-region (5,6-positions) and the bay-region (e.g., 3,4-positions). nih.govnih.gov These epoxide intermediates are highly reactive. For this compound, further epoxidation on the other rings is a plausible metabolic step.

The specific forms of CYP enzymes present can influence the regioselectivity of metabolism, determining which positions on the molecule are preferentially oxidized. nih.govoup.com

Phase II conjugation reactions are critical for the detoxification and elimination of PAH metabolites. The hydroxyl group of this compound makes it a direct substrate for these pathways.

Glucuronidation: This reaction involves the transfer of glucuronic acid from the cofactor uridine (B1682114) diphosphate-glucuronic acid (UDPGA) to the hydroxyl group of the substrate. The process is catalyzed by UDP-glucuronosyltransferases (UGTs). The resulting glucuronide conjugate is significantly more water-soluble and readily excreted.

Sulfation: This pathway involves the transfer of a sulfonate group (SO₃⁻) from a donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the hydroxyl group. frontiersin.org This reaction is catalyzed by sulfotransferases (SULTs). frontiersin.org While sulfation also increases water solubility, in some cases, the resulting sulfate (B86663) esters can be reactive and unstable, contributing to bioactivation rather than detoxification. doi.org

Both glucuronidation and sulfation serve to terminate the futile redox-cycling of some PAH metabolites and facilitate their elimination from the body. frontiersin.org

Epoxides formed by CYP enzymes are key metabolic intermediates that can be processed by several enzymes, one of the most important being microsomal epoxide hydrolase (mEH). nih.govmdpi.com This enzyme catalyzes the hydrolysis of the epoxide ring by adding a molecule of water, which results in the formation of a trans-dihydrodiol. nih.govnih.govportlandpress.com

For example, a 5,6-epoxide of a benz(a)anthracene derivative would be converted by mEH into the corresponding trans-5,6-dihydro-5,6-dihydroxy derivative. nih.govportlandpress.com This hydration is a critical step in the metabolic pathway of PAHs. While it is often a detoxification step that neutralizes the reactive epoxide, the resulting dihydrodiol can be a substrate for a second round of epoxidation by CYP enzymes. nih.gov This subsequent epoxidation of a dihydrodiol leads to the formation of a diol-epoxide, a class of metabolites often implicated as the ultimate carcinogenic forms of PAHs. nih.govnih.gov

The biotransformation of this compound, proceeding from the metabolism of its parent hydrocarbon, yields a variety of metabolites. Based on studies of 12-methylbenz(a)anthracene and other closely related compounds like 7,12-dimethylbenz(a)anthracene (DMBA), the key metabolic products can be characterized. nih.govnih.gov The metabolism of the parent 12-methylbenz(a)anthracene by rat liver homogenates yields hydroxymethyl derivatives, phenols, and dihydrodiols at the 5,6- and 8,9-positions. nih.gov Further metabolism of the 3-ol derivative would likely involve oxidation at other sites and conjugation.

Below is a table summarizing the classes of expected metabolites.

| Metabolite Class | Description | Enzymes Involved | Potential Positions on Benz(a)anthracene Ring |

|---|---|---|---|

| Phase II Conjugates | Glucuronide or sulfate group attached to the existing 3-hydroxyl position. | UGTs, SULTs | 3-position |

| trans-Dihydrodiols | Two hydroxyl groups added across a double bond via an epoxide intermediate. | CYPs, Epoxide Hydrolase | 5,6-positions; 8,9-positions; 10,11-positions |

| Hydroxymethyl Derivatives | Hydroxylation of the methyl group at the 12-position. | CYPs | 12-position (methyl group) |

| Diol-Epoxides | Formed by epoxidation of a dihydrodiol metabolite. These are highly reactive. | CYPs (acting on a dihydrodiol) | e.g., 3,4-diol-1,2-epoxide |

Enzymatic reactions are often highly stereoselective, meaning they preferentially produce one stereoisomer over another. The metabolism of methylated benz(a)anthracenes is a clear example of this principle. The absolute configuration (the 3D arrangement of atoms) of the metabolites can significantly influence their biological activity.

Studies on 7-methylbenz[a]anthracene (B135024) metabolism by rat liver microsomes showed that the resulting dihydrodiols are optically active. nih.gov The major enantiomers formed were determined to have 1R,2R-, 3R,4R-, and 10R,11R- absolute configurations. nih.gov The methyl group's position can influence the stereochemistry of the metabolites formed. nih.gov For instance, fungal metabolism of 4-methylbenz[a]anthracene (B134977) by Cunninghamella elegans produces major dihydrodiol enantiomers with S,S absolute stereochemistries, which is opposite to that typically produced by mammalian microsomal enzymes. nih.gov This highlights that the specific enzymatic systems involved dictate the stereochemical outcome of the biotransformation.

Molecular Interactions of this compound and its Metabolites with Biological Macromolecules

The biological effects of this compound and its parent compound are largely determined by the interactions of their reactive metabolites with cellular macromolecules. While Phase II conjugation generally leads to detoxification, the formation of electrophilic intermediates, particularly diol-epoxides, can result in covalent binding to nucleophilic sites on proteins, RNA, and DNA.

The binding of these reactive metabolites to DNA to form DNA adducts is a critical event. medicopublication.com For example, the metabolic activation of 7,12-dimethylbenz(a)anthracene (DMBA) by CYP enzymes is known to lead to the formation of reactive intermediates that bind irreversibly to macromolecules in various tissues. nih.gov This covalent binding to DNA can lead to mutations if not repaired, which is a key mechanism in the initiation of chemical carcinogenesis. The ultimate carcinogenic metabolite of the related 7-methylbenz[a]anthracene is considered to be its bay-region diol-epoxide, trans-3,4-dihydro-3,4-dihydroxy-7-methyl-benz[a]anthracene 1,2-oxide. nih.gov It is through this multi-step process of enzymatic transformation and subsequent macromolecular binding that compounds like this compound exert their significant biological effects.

DNA Adduct Formation Chemistry and Stereoisomerism

While the parent compounds of many polycyclic aromatic hydrocarbons are known to form DNA adducts after metabolic activation to diol epoxides, the pathway for phenolic metabolites like this compound is distinct. The formation of DNA adducts from this compound is not extensively documented, but it is chemically plausible through two primary routes.

One potential pathway involves further oxidation of the aromatic ring system to form an epoxide on a different part of the molecule, which could then covalently bind to nucleophilic sites on DNA bases. A second, more direct pathway involves the oxidation of the phenol (B47542) group itself. Enzymatic or chemical oxidation can convert the phenol into a reactive phenoxyl radical or a quinone-type species. These electrophilic intermediates are capable of reacting with DNA to form covalent adducts, which can be stable or unstable depurinating adducts. The specific stereoisomerism of any resulting adducts would be determined by the geometry of the metabolic enzymes involved and the specific site of attack on the DNA helix. Research on the broader class of carcinogenic PAHs, such as 7,12-dimethylbenz[a]anthracene (B13559) (DMBA), has shown that metabolism produces phenols, and the ultimate carcinogenic metabolites, diol epoxides, lead to specific stereoisomeric adducts with purine (B94841) bases nih.gov.

Covalent Binding to Proteins and Sulfhydryl Group Interactions

Metabolites of PAHs are known to bind covalently to cellular proteins nih.govnih.gov. For this compound, this interaction is primarily mediated by its metabolic activation into reactive electrophiles. The phenolic hydroxyl group can be oxidized by enzymes such as peroxidases or cytochrome P450s to form a semiquinone or a quinone. These oxidized species are highly electrophilic and can readily react with nucleophilic amino acid residues on proteins nih.gov.

A primary target for these interactions is the sulfhydryl (thiol) group of cysteine residues. The soft nucleophilic character of the sulfur atom makes it highly susceptible to attack by the electrophilic quinone, forming a stable covalent C-S bond. This process, known as arylation, can alter the protein's structure and function. Glutathione (B108866), a key cellular antioxidant rich in cysteine, can also be depleted through this mechanism as it conjugates with the reactive metabolite to facilitate its detoxification and excretion.

Non-Covalent Interactions with Receptors and Enzymes

Beyond covalent modifications, this compound can engage in significant non-covalent interactions with a variety of proteins, including cellular receptors and enzymes. These reversible interactions are governed by a combination of intermolecular forces and are crucial for the molecule's biological activity, such as enzyme inhibition or receptor activation mdpi.comnih.govfrontiersin.orgresearchgate.net.

The primary forces driving these interactions are hydrophobic contacts and hydrogen bonding. The extensive, planar aromatic ring system of the molecule facilitates strong hydrophobic and π-stacking interactions with nonpolar regions of protein binding pockets. Simultaneously, the phenolic hydroxyl group can act as both a hydrogen bond donor and acceptor, forming specific hydrogen bonds with polar amino acid residues like serine, threonine, or histidine, or with the peptide backbone nih.govfrontiersin.org. The interplay of these forces allows this compound to bind with varying affinity and specificity to different proteins, potentially modulating their activity.

| Interaction Type | Molecular Basis | Key Structural Feature |

| Hydrophobic Interactions | Association of the nonpolar PAH core with nonpolar amino acid side chains, driven by the hydrophobic effect. | Large, planar polycyclic aromatic rings. |

| Hydrogen Bonding | Sharing of a hydrogen atom between the phenolic -OH group and electronegative atoms (O, N) on the protein. | Phenolic hydroxyl (-OH) group. |

| Van der Waals Forces | Weak, transient electrostatic attractions between fluctuating electron clouds of the molecule and the protein. | Overall molecular surface area. |

| π-Stacking | Non-covalent interaction between the aromatic rings of the compound and aromatic amino acid residues (e.g., Phe, Tyr, Trp). | Aromatic ring system. |

Cellular and Subcellular Responses Induced by this compound Exposure (Mechanistic Pathways)

Exposure of biological systems to this compound can trigger a cascade of cellular responses, driven by the activation of specific signaling pathways designed to manage xenobiotic threats and repair resulting damage.

Gene Expression Modulation via Aryl Hydrocarbon Receptor (AhR) Pathway Activation

Polycyclic aromatic hydrocarbons and their metabolites are well-established ligands for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor mdpi.commdpi.com. Upon entering the cell, this compound is presumed to bind to the cytosolic AhR, causing a conformational change that exposes a nuclear localization signal.

This ligand-receptor complex translocates to the nucleus, where it dissociates from chaperone proteins and forms a heterodimer with the AhR Nuclear Translocator (ARNT) protein. The resulting AhR-ARNT complex functions as a transcription factor, binding to specific DNA sequences known as Dioxin Response Elements (DREs) or Xenobiotic Response Elements (XREs) in the promoter regions of target genes mdpi.com. This binding initiates the transcription of a battery of genes, most notably those encoding phase I and phase II drug-metabolizing enzymes, such as cytochrome P450 family members (e.g., CYP1A1, CYP1B1) and glutathione S-transferases. This response is a primary mechanism for the metabolic clearance of the xenobiotic, but it can also lead to the production of more reactive intermediates.

| Step | Location | Key Molecules | Outcome |

| 1. Ligand Binding | Cytosol | This compound, AhR, Chaperone proteins (e.g., HSP90) | Activation of AhR |

| 2. Nuclear Translocation | Cytoplasm -> Nucleus | AhR-Ligand Complex | Movement of the complex into the nucleus |

| 3. Dimerization | Nucleus | AhR-Ligand Complex, ARNT | Formation of the active AhR-ARNT transcription factor |

| 4. DNA Binding | Nucleus | AhR-ARNT, Dioxin Response Elements (DREs) | Recognition and binding to specific gene promoters |

| 5. Gene Transcription | Nucleus | RNA Polymerase II, Target Genes (e.g., CYP1A1) | Increased expression of xenobiotic-metabolizing enzymes |

Induction of Oxidative Stress Pathways and Reactive Oxygen Species (ROS) Generation

A significant consequence of cellular exposure to phenolic PAHs is the induction of oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them mdpi.comnih.gov. This compound can generate ROS through a process known as redox cycling.

The phenolic moiety can undergo a one-electron oxidation, catalyzed by enzymes like peroxidases or cytochrome P450 reductase, to form a semiquinone radical. This radical can then react with molecular oxygen (O₂) to regenerate the parent phenol while producing a superoxide (B77818) anion radical (O₂•⁻). This futile cycle can repeat, generating a continuous flux of superoxide. Superoxide can be further converted, either spontaneously or by superoxide dismutase, into hydrogen peroxide (H₂O₂). In the presence of transition metals like iron, H₂O₂ can form the highly reactive hydroxyl radical (•OH) via the Fenton reaction. This overproduction of ROS can overwhelm cellular antioxidant defenses (e.g., glutathione, catalase), leading to oxidative damage to lipids, proteins, and DNA nih.govmdpi.com.

Mechanistic Studies of DNA Damage and Repair Pathways

DNA damage induced by this compound, either through the formation of covalent adducts or via ROS-mediated oxidative lesions, triggers a sophisticated cellular response known as the DNA Damage Response (DDR) nih.govnih.gov. This network of signaling pathways detects the damage, arrests the cell cycle to allow time for repair, and activates the appropriate DNA repair machinery researchgate.netcumbria.ac.uk.

The specific repair pathway engaged depends on the type of lesion:

Base Excision Repair (BER): This is the primary pathway for repairing small, non-helix-distorting lesions, such as oxidized bases (e.g., 8-oxoguanine) that result from ROS attack. The process is initiated by a DNA glycosylase that recognizes and removes the damaged base, followed by the action of an endonuclease, a DNA polymerase, and a ligase to restore the correct DNA sequence.

Nucleotide Excision Repair (NER): This pathway is responsible for removing bulky, helix-distorting lesions, such as PAH-DNA adducts. The NER machinery recognizes the structural distortion, excises a short oligonucleotide fragment containing the damage, and then uses the undamaged strand as a template to synthesize and ligate a new, correct segment of DNA scispace.com.

Activation of these pathways involves sensor proteins like ATM and ATR, which, upon detecting DNA damage, phosphorylate a cascade of downstream targets to coordinate the cellular response nih.gov.

| DNA Repair Pathway | Primary Target Lesion | General Mechanism |

| Base Excision Repair (BER) | Oxidized bases, small alkylated bases (ROS-induced damage) | Damaged base is removed, creating an abasic site, which is then repaired. |

| Nucleotide Excision Repair (NER) | Bulky adducts, helix-distorting lesions (PAH adducts) | A segment of DNA containing the lesion is excised and re-synthesized. |

Environmental Occurrence, Fate, and Transformation Mechanisms of 12 Methylbenz a Anthracen 3 Ol

Formation and Release Pathways of 12-Methylbenz(a)anthracen-3-ol in Combustion Processes and Atmospheric Reactions

This compound is not typically a primary pollutant directly emitted into the environment. Instead, it is primarily formed through the metabolic and chemical transformation of its parent polycyclic aromatic hydrocarbon (PAH), 12-methylbenz(a)anthracene (B1219001). The parent compound, 12-methylbenz(a)anthracene, is a product of incomplete combustion of organic materials. Sources of 12-methylbenz(a)anthracene and other methylated PAHs include both natural and anthropogenic activities.

Combustion Processes: Incomplete combustion of fossil fuels, wood, and other organic matter releases a complex mixture of PAHs into the atmosphere. While specific data on the direct formation of this compound during these processes is limited, it is understood that hydroxylated PAHs (OH-PAHs) can be formed. It is more likely, however, that the parent compound, 12-methylbenz(a)anthracene, is formed and subsequently transformed in the environment.

Atmospheric Reactions: Once released into the atmosphere, gaseous 12-methylbenz(a)anthracene can undergo oxidation reactions. A primary pathway for the atmospheric transformation of PAHs is through reactions with hydroxyl radicals (•OH), which are highly reactive and ubiquitous in the troposphere. The reaction of 12-methylbenz(a)anthracene with •OH can lead to the formation of various hydroxylated isomers, including this compound. This process is a secondary formation pathway, occurring after the initial release of the parent PAH.

Furthermore, biological processes are a significant source of this compound. The metabolism of 7,12-dimethylbenz(a)anthracene (DMBA) by various organisms, including mammals and microorganisms, can lead to the formation of phenolic products, one of which is this compound nih.govnih.gov. In these metabolic pathways, enzymes such as cytochrome P-450 monooxygenases play a crucial role in introducing a hydroxyl group onto the aromatic ring structure nih.gov.

Environmental Partitioning and Distribution Dynamics in Diverse Matrices (e.g., Air, Water, Soil)

The environmental distribution of this compound is governed by its physicochemical properties, which differ from its parent PAH due to the presence of the hydroxyl group. Generally, PAHs are hydrophobic and tend to adsorb to particulate matter in the air, and to soil and sediment in aquatic and terrestrial environments nih.govenviro.wiki.

Air: In the atmosphere, this compound, being a semi-volatile organic compound, can exist in both the gas phase and adsorbed to particulate matter. Its partitioning between these two phases is dependent on factors such as temperature, humidity, and the nature of the atmospheric particles. The introduction of a polar hydroxyl group increases its water solubility compared to 12-methylbenz(a)anthracene, which may influence its atmospheric residence time and deposition processes.

Water: Hydroxylated PAHs are more water-soluble than their parent compounds mdpi.com. This increased solubility suggests that this compound will have a greater tendency to be present in the dissolved phase in aquatic systems compared to 12-methylbenz(a)anthracene. However, its relatively large molecular size and remaining hydrophobic character mean it will still partition to suspended organic matter and sediments.

Soil: In terrestrial environments, this compound is expected to bind to soil organic matter due to hydrophobic interactions. The hydroxyl group may also participate in hydrogen bonding with soil components, influencing its sorption behavior. Its mobility in soil will be limited by these sorption processes, but its slightly increased water solubility may allow for some leaching into groundwater, particularly in soils with low organic content.

| Environmental Matrix | Partitioning Behavior of this compound | Key Influencing Factors |

| Air | Exists in both gas phase and adsorbed to particulate matter. | Temperature, humidity, aerosol composition. |

| Water | Found in both dissolved phase and sorbed to suspended solids and sediment. | Water solubility, organic carbon content of solids. |

| Soil | Primarily sorbed to soil organic matter. | Organic matter content, soil texture, pH. |

Abiotic Degradation Mechanisms in Environmental Compartments

Polycyclic aromatic hydrocarbons and their derivatives can undergo photolytic degradation upon exposure to sunlight. The extended aromatic system of these molecules allows them to absorb ultraviolet (UV) and visible light, leading to photo-excited states nih.gov. These excited molecules can then undergo various chemical transformations.

For this compound, the presence of the hydroxyl group is expected to influence its photolytic behavior. Phenolic compounds are known to be photoreactive. The photolysis of OH-PAHs can lead to the formation of reactive oxygen species (ROS), such as singlet oxygen and superoxide (B77818) radicals, which can further promote the degradation of the compound and other organic pollutants tandfonline.com. The degradation pathway can involve oxidation of the aromatic ring system, potentially leading to the formation of quinones and other oxygenated products, and eventual mineralization to carbon dioxide and water under prolonged irradiation. The rate of photolytic degradation will be influenced by environmental factors such as light intensity, the presence of photosensitizers, and the matrix in which the compound is present (e.g., water, soil surface).

In addition to photolysis, this compound can be degraded through chemical oxidation in the environment.

Atmospheric Oxidation: In the atmosphere, the primary oxidant for organic compounds is the hydroxyl radical (•OH). The reaction of gaseous this compound with •OH is expected to be a significant removal process. The hydroxyl group on the aromatic ring can activate the molecule towards further oxidation. The reaction can lead to the formation of a variety of oxygenated products, including quinones and ring-cleavage products.

Aquatic Oxidation: In aquatic environments, chemical oxidation can occur through reactions with various oxidants such as hydroxyl radicals (which can be photochemically generated), ozone, and other reactive oxygen species. The rate of oxidation will depend on the concentration of these oxidants and the pH of the water. The presence of the electron-donating hydroxyl group can make the aromatic ring more susceptible to electrophilic attack by these oxidants compared to the parent PAH.

Biotic Degradation Pathways by Microorganisms in Environmental Matrices

Microorganisms, particularly bacteria and fungi, play a crucial role in the degradation of PAHs in the environment. The aerobic biotransformation of 12-methylbenz(a)anthracene has been shown to produce hydroxylated metabolites, indicating that microorganisms are capable of transforming this compound.

The initial step in the aerobic bacterial degradation of PAHs typically involves the action of dioxygenase enzymes, which introduce two hydroxyl groups onto the aromatic ring to form a cis-dihydrodiol. However, the formation of phenolic metabolites like this compound from methylated PAHs can also occur through the action of monooxygenase enzymes, similar to the metabolic pathways observed in mammals nih.gov.

Once formed, this compound can be further metabolized by microorganisms. The hydroxyl group can serve as a site for further enzymatic reactions, such as conjugation or further oxidation, leading to ring cleavage and eventual mineralization. The rate and extent of biotic degradation are dependent on various environmental factors, including the presence of suitable microbial populations, oxygen levels, temperature, pH, and the bioavailability of the compound.

| Transformation Pathway | Description | Key Reactants/Enzymes |

| Atmospheric Oxidation | Reaction with hydroxyl radicals leading to further oxygenated products. | Hydroxyl radical (•OH) |

| Photolytic Degradation | Light-induced transformation leading to the formation of reactive oxygen species and degradation products. | UV/Visible light, O2 |

| Aerobic Biotransformation | Microbial degradation initiated by monooxygenase or dioxygenase enzymes, leading to further oxidation and ring cleavage. | Monooxygenases, Dioxygenases |

Anaerobic Biotransformation Mechanisms of this compound

A comprehensive review of scientific literature reveals a significant gap in the knowledge regarding the specific anaerobic biotransformation mechanisms of this compound. Research on the microbial degradation of polycyclic aromatic hydrocarbons (PAHs) under anaerobic conditions has historically focused on less complex, non-substituted structures, such as naphthalene (B1677914) and phenanthrene (B1679779), which serve as model compounds to elucidate these environmental processes. nih.govasm.orgasm.org

General principles of anaerobic PAH degradation involve the initial activation of the stable aromatic ring system, a process that circumvents the use of oxygen. nih.gov This activation is often achieved through carboxylation, followed by a series of reduction and ring-cleavage reactions. nih.govasm.org These pathways have been observed in various anoxic environments, including under sulfate-reducing, nitrate-reducing, iron-reducing, and methanogenic conditions. asm.orgoup.com For instance, studies on naphthalene and 2-methylnaphthalene (B46627) have identified metabolites like 2-naphthoic acid, indicating carboxylation as a key initial step. oup.com

While the anaerobic degradation of some substituted PAHs has been noted—for example, compounds with polar substituents like naphthol (an isomer of hydroxynaphthalene) can be metabolized under methanogenic conditions—detailed pathways for specific, complex derivatives are often not available. oup.com

In contrast, the aerobic metabolism of methylated and hydroxylated PAHs is more extensively documented. For example, studies on the related compound 7,12-dimethylbenz[a]anthracene (B13559) by bacteria and fungi show that degradation proceeds via oxygen-dependent enzymes (monooxygenases and dioxygenases) to form hydroxymethyl derivatives and various dihydrodiols. nih.govcapes.gov.br Similarly, metabolic studies in mammalian systems also describe oxygen-dependent pathways. nih.govnih.govnih.gov However, these aerobic mechanisms are fundamentally different from the biotransformation processes that occur in the absence of oxygen.

Currently, there are no specific studies detailing the anaerobic degradation pathway, intermediate metabolites, or the microbial consortia responsible for the biotransformation of this compound. Consequently, no data on transformation rates or specific enzymatic reactions can be provided.

Research Findings Summary

Due to the absence of direct research, a data table summarizing the anaerobic biotransformation of this compound cannot be generated.

Advanced Spectroscopic and Chromatographic Methodologies for the Academic Research of 12 Methylbenz a Anthracen 3 Ol

High-Resolution Mass Spectrometry for Structure Elucidation and Metabolite Identification in Complex Mixtures

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation of 12-Methylbenz(a)anthracen-3-ol and the identification of its metabolites. mdpi.comresearchgate.netresearchgate.net Instruments such as Orbitrap and Quadrupole Time-of-Flight (QToF) mass spectrometers provide high mass accuracy and resolution, enabling the determination of elemental compositions for the parent compound and its biotransformation products. mdpi.comresearchgate.net

In a typical workflow, a sample containing this compound or its metabolites is introduced into the mass spectrometer, often following chromatographic separation. Ionization techniques like Heated Electrospray Ionization (HESI) are commonly employed for hydroxylated PAHs, as they tend to readily deprotonate to form [M-H]⁻ ions in negative ion mode. mdpi.com The high mass accuracy of HRMS allows for the confident assignment of molecular formulas to precursor and product ions, which is a critical step in distinguishing between isomeric species and identifying unknown metabolites.

For instance, the theoretical exact mass of this compound (C₁₉H₁₄O) can be calculated and compared with the experimentally measured mass to confirm its elemental composition. Fragmentation analysis (MS/MS or MSⁿ) provides further structural information by breaking down the parent ion and analyzing the resulting fragment ions. This data is crucial for pinpointing the location of the hydroxyl group and identifying other structural modifications in metabolites.

Table 1: Illustrative HRMS Parameters for the Analysis of Hydroxylated PAHs

| Parameter | Typical Value/Setting | Purpose |

|---|---|---|

| Mass Analyzer | Orbitrap, QToF | High mass accuracy and resolution |

| Ionization Mode | Heated Electrospray Ionization (HESI), Negative Ion Mode | Efficient ionization of hydroxylated PAHs |

| Mass Resolution | > 70,000 FWHM | Accurate mass measurement and elemental composition determination |

| Collision Energy | 10-40 eV (variable) | Generation of fragment ions for structural elucidation |

| Scan Mode | Full Scan, dd-MS² (data-dependent MS²) | Comprehensive profiling and targeted fragmentation of ions of interest |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Analysis

¹H NMR spectroscopy provides information on the chemical environment of protons in the molecule. The aromatic protons of the benz(a)anthracene (B33201) skeleton typically resonate in the downfield region of the spectrum (approximately 7.0-9.0 ppm), and their specific chemical shifts and coupling constants are highly sensitive to the positions of the methyl and hydroxyl substituents. The protons of the methyl group would appear as a singlet in the upfield region.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The chemical shifts of the carbon atoms are indicative of their hybridization and electronic environment, allowing for the unambiguous assignment of the carbon framework.

Table 2: Predicted ¹H NMR Chemical Shift Ranges for Key Protons in this compound

| Proton Type | Predicted Chemical Shift Range (ppm) | Notes |

|---|---|---|

| Aromatic Protons | 7.0 - 9.0 | The exact shifts are influenced by the positions of the methyl and hydroxyl groups. |

| Methyl Protons | 2.0 - 3.0 | Expected to be a singlet. |

| Hydroxyl Proton | 4.0 - 8.0 | Chemical shift is variable and depends on solvent and concentration. |

Advanced Chromatographic Separations (e.g., HPLC, GC, SFC) for Isomer Resolution and Purification

The separation of this compound from complex mixtures and its resolution from other isomers are critical steps in its analysis. Advanced chromatographic techniques are essential for achieving the necessary selectivity and efficiency. taylorfrancis.com

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation of hydroxylated PAHs. nih.govedpsciences.orgdiva-portal.org Reversed-phase columns, such as those with a C18 stationary phase, are commonly employed with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. mdpi.comedpsciences.org Gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to achieve good separation of a wide range of PAHs and their metabolites. mdpi.com The addition of a small amount of an acid, such as formic acid, to the mobile phase can improve peak shape and ionization efficiency in subsequent mass spectrometric detection.

Gas Chromatography (GC) is another powerful technique for separating PAHs, particularly when coupled with mass spectrometry. nih.govnih.gov Due to the relatively low volatility of hydroxylated PAHs, derivatization to more volatile species, such as their trimethylsilyl (B98337) ethers, is often required before GC analysis. Capillary columns with non-polar or semi-polar stationary phases, such as those based on 5% phenyl-methylpolysiloxane (e.g., TG-5ms), are typically used. nih.gov

Supercritical Fluid Chromatography (SFC) offers a "green" alternative to HPLC, using supercritical carbon dioxide as the primary mobile phase, often with a small amount of an organic modifier like methanol. mdpi.comjascoinc.com SFC can provide fast and efficient separations of PAH isomers and is compatible with both UV and mass spectrometric detection. mdpi.com

Table 3: Comparison of Chromatographic Techniques for the Analysis of this compound

| Technique | Stationary Phase | Mobile Phase | Advantages | Disadvantages |

|---|---|---|---|---|

| HPLC | C18, Phenyl-Hexyl | Acetonitrile/Water, Methanol/Water | High versatility, suitable for polar compounds | Requires organic solvents |

| GC | 5% Phenyl-Methylpolysiloxane | Helium, Hydrogen | High resolution | May require derivatization for polar analytes |

| SFC | Various (e.g., Diol, 2-Ethylpyridine) | Supercritical CO₂ with organic modifier | Fast separations, reduced organic solvent consumption | Higher initial instrument cost |

Spectrofluorometric and UV-Vis Spectroscopic Techniques for Detection and Quantification in Research Samples

Spectrofluorometric and UV-Vis spectroscopic techniques are highly sensitive methods for the detection and quantification of PAHs and their derivatives, including this compound. researchgate.net

UV-Vis Spectroscopy is based on the absorption of ultraviolet and visible light by the molecule. The extensive π-electron system of the benz(a)anthracene core gives rise to characteristic absorption spectra. The position and intensity of the absorption maxima are influenced by the substituents on the aromatic rings. While UV-Vis detection can be used in conjunction with HPLC, its selectivity can be limited in complex matrices due to spectral overlap with other compounds.

Spectrofluorometry is a more selective and sensitive technique for the analysis of fluorescent compounds like this compound. researchgate.net The molecule is excited at a specific wavelength, and the emitted fluorescence at a longer wavelength is measured. The excitation and emission wavelengths are characteristic of the compound, providing a high degree of selectivity. Fluorescence detection is commonly coupled with HPLC for the highly sensitive quantification of hydroxylated PAHs in various samples. researchgate.net For instance, a method for the determination of 3-hydroxybenz[a]anthracene (B41569) in urine has been developed using HPLC with fluorescence detection. researchgate.net

Table 4: Typical Spectroscopic Properties of Benz(a)anthracene Derivatives

| Technique | Excitation Wavelength (nm) | Emission Wavelength (nm) | Molar Absorptivity (L mol⁻¹ cm⁻¹) |

|---|---|---|---|

| UV-Vis | N/A | N/A | Varies with specific isomer and solvent |

| Fluorescence | ~280-380 | ~380-450 | N/A |

Note: The exact wavelengths and molar absorptivity will be specific to this compound and the solvent used.

Hyphenated Techniques (e.g., LC-MS/MS, GC-MS) for Comprehensive Profiling and Trace Analysis

Hyphenated techniques, which couple a separation method with a detection method, are essential for the comprehensive profiling and trace analysis of this compound in complex matrices.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool that combines the separation capabilities of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. nih.govnih.govsciex.comnemc.usnih.govnih.gov After separation by HPLC, the analyte is ionized, and a specific precursor ion is selected in the first mass analyzer. This ion is then fragmented, and a specific product ion is monitored in the second mass analyzer. This process, known as Multiple Reaction Monitoring (MRM), provides excellent selectivity and allows for quantification at very low levels, even in the presence of co-eluting interferences. sciex.com Ionization sources such as Atmospheric Pressure Chemical Ionization (APCI) and Atmospheric Pressure Photoionization (APPI) are often effective for PAHs and their derivatives. sciex.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established technique for the analysis of volatile and semi-volatile organic compounds. nih.govthermofisher.comnih.gov Following separation by GC, the analytes are ionized, typically by electron ionization (EI), and the resulting mass spectra are used for identification and quantification. The fragmentation patterns produced by EI are highly reproducible and can be compared to spectral libraries for compound identification. For trace analysis, GC can be coupled with tandem mass spectrometry (GC-MS/MS) operating in MRM mode to enhance selectivity and sensitivity. nih.gov

These hyphenated techniques, often preceded by a sample preparation step like Solid Phase Extraction (SPE) to concentrate the analyte and remove matrix interferences, are crucial for the reliable detection and quantification of this compound in challenging research samples. nih.govnih.gov

Table 5: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 12-Methylbenz(a)anthracene (B1219001) |

| Benz(a)anthracene |

| 3-Hydroxybenz[a]anthracene |

| Acetonitrile |

| Methanol |

| Carbon Dioxide |

Computational Chemistry and Theoretical Modeling of 12 Methylbenz a Anthracen 3 Ol

Quantum Chemical Calculations of Electronic Structure and Molecular Orbitals

Quantum chemical calculations are instrumental in understanding the fundamental electronic properties of 12-Methylbenz(a)anthracen-3-ol. All-valence electron methods are typically employed to avoid the limitations inherent in simpler pi-electron methods, providing a more accurate representation of the molecule's electronic structure. nih.gov These calculations focus on determining the distribution of electrons within the molecule and the energies of its molecular orbitals, particularly the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

| Molecular Orbital | Energy (eV) | Implication for Reactivity |

| HOMO | -5.5 | Potential for electron donation, susceptibility to electrophilic attack |

| LUMO | -1.8 | Capacity for electron acceptance, reactivity with nucleophiles |

| HOMO-LUMO Gap | 3.7 | Indicator of chemical stability and electronic excitation energy |

Density Functional Theory (DFT) Studies on Reactivity and Reaction Barriers

Density Functional Theory (DFT) is a powerful computational method used to investigate the reactivity of molecules like this compound. DFT allows for the calculation of various chemical descriptors that can predict and explain a molecule's behavior in chemical reactions. These descriptors include global reactivity indices such as chemical hardness, chemical potential, and electrophilicity, which provide a quantitative measure of the molecule's stability and reactivity. mdpi.commdpi.com

Furthermore, DFT is employed to model reaction pathways and calculate the energy barriers for specific transformations. For example, in the context of PAHs, DFT can be used to study the formation of epoxide intermediates, which are often involved in their metabolic activation to carcinogenic species. nih.gov By calculating the transition state energies, researchers can predict the likelihood and rate of different metabolic reactions. Studies on related compounds have demonstrated that DFT calculations can effectively model the energetics of reactions, such as the formation of diol epoxides in the "bay region" of the molecule, a critical step in the carcinogenesis of many PAHs. nih.gov

Molecular Dynamics Simulations of this compound Interactions with Biological Targets (e.g., DNA, Proteins, Receptors)

Molecular dynamics (MD) simulations offer a dynamic perspective on the interactions between this compound and biological macromolecules such as DNA and proteins. These simulations model the movement of atoms over time, providing insights into the binding mechanisms and the conformational changes that may occur upon interaction.

For PAHs and their metabolites, interactions with DNA are of particular interest due to their mutagenic and carcinogenic potential. MD simulations can be used to predict how metabolites of this compound, such as diol epoxides, might intercalate into the DNA double helix or form covalent adducts with nucleotide bases. nih.gov Enhanced sampling techniques in MD can be particularly useful for predicting the diverse binding modes and affinities of small molecules to biological targets like G-quadruplex DNA. rsc.org While specific MD studies on this compound were not identified, research on similar compounds highlights the importance of such simulations in understanding the molecular basis of their biological activity.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling for Mechanistic Insights

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to correlate the chemical structure of a molecule with its biological activity or physical properties, respectively. For this compound, QSAR studies can provide insights into the structural features that contribute to its potential toxicity or carcinogenicity. nih.gov

These models are built using a dataset of related compounds with known activities and a set of calculated molecular descriptors. The descriptors can be derived from quantum chemical calculations and can include electronic, steric, and hydrophobic parameters. For instance, positive correlations have been found between the observed carcinogenic potencies of methyl derivatives of benz[a]anthracene and both the reactivity of the parent PAH towards initial epoxidation and the stability of the resulting diol epoxide carbocations. nih.gov Such correlations can be valuable screening tools for assessing the potential hazard of new or understudied compounds. However, the predictive power of QSAR models can be limited for chemicals that are structurally novel compared to the training set. bath.ac.uk

Predictive Modeling of Environmental Fate and Transformation Mechanisms

Computational models can also be used to predict the environmental fate and transformation of this compound. These models can simulate various environmental processes, such as partitioning into different environmental compartments (air, water, soil), degradation through biotic and abiotic pathways, and potential for bioaccumulation.

The metabolism of related methylbenz[a]anthracene compounds by organisms such as rats has been studied, revealing transformations like hydroxylation and the formation of dihydrodiols and glutathione (B108866) conjugates. nih.govnih.gov These experimental findings can inform the development of predictive models for the environmental transformation of this compound. By understanding the likely metabolic pathways, it is possible to predict the formation of potentially more or less toxic degradation products in the environment.

Future Research Directions and Emerging Methodologies for 12 Methylbenz a Anthracen 3 Ol Studies

Development of Novel Analytical Approaches for Subcellular Localization and Real-Time Monitoring

A critical gap in the current understanding of 12-Methylbenz(a)anthracen-3-ol lies in the inability to visualize its distribution and dynamics within living cells in real time. Future research will necessitate the development of sophisticated analytical techniques to overcome this limitation. Advanced imaging modalities, such as hyperspectral imaging and stimulated Raman scattering (SRS) microscopy, hold the potential to provide label-free chemical imaging, allowing for the direct visualization of the compound within subcellular compartments.

Furthermore, the development of fluorescent probes specifically designed to interact with this compound or its downstream metabolites could enable real-time tracking of its metabolic activation and detoxification pathways within intact cells. These probes could be engineered to exhibit changes in their fluorescence properties upon binding, providing a dynamic readout of the compound's localization and concentration.

Table 1: Emerging Analytical Techniques for Subcellular Studies

| Technique | Principle | Potential Application for this compound |

| Hyperspectral Imaging | Acquires images at many contiguous spectral bands, providing a unique spectrum for each pixel. | Label-free mapping of the compound's distribution in different organelles based on its intrinsic spectral signature. |

| Stimulated Raman Scattering (SRS) Microscopy | A nonlinear optical microscopy technique that allows for vibrational imaging with high sensitivity and chemical specificity. | Real-time, label-free imaging of the compound and its metabolites within living cells, providing insights into metabolic hotspots. |

| Custom Fluorescent Probes | Small molecules that exhibit a change in fluorescence upon binding to a specific target. | Real-time monitoring of the compound's uptake, trafficking, and interaction with specific cellular components. |

| High-Resolution Mass Spectrometry Imaging (MSI) | A technique that visualizes the spatial distribution of molecules by measuring their mass-to-charge ratio. | High-resolution mapping of the compound and its metabolites in tissue sections, revealing its distribution in complex biological systems. |

Integration of Omics Technologies (e.g., Metabolomics, Proteomics) for Comprehensive Mechanistic Elucidation

To gain a holistic understanding of the biological effects of this compound, future studies must integrate various "omics" technologies. Metabolomics, the large-scale study of small molecules, can identify the complete metabolic fingerprint of the compound, revealing novel metabolic pathways and biomarkers of exposure. By employing high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, researchers can trace the biotransformation of this compound and identify previously uncharacterized metabolites.

Proteomics, the study of the entire protein complement of a cell or organism, can elucidate the molecular targets and pathways perturbed by this compound exposure. Techniques such as shotgun proteomics and targeted proteomics can identify proteins that are differentially expressed or post-translationally modified in response to the compound, providing insights into its mechanisms of toxicity and carcinogenicity. A study on the effects of DMBA on the ovarian proteome revealed alterations in proteins involved in oocyte development and chemical biotransformation, highlighting the potential of proteomics in this area nih.gov. The integration of metabolomic and proteomic data will be crucial for constructing comprehensive models of the compound's biological activity.

Advanced Computational Modeling for Complex Biological and Environmental Systems

Computational modeling and in silico toxicology are becoming indispensable tools for predicting the behavior and toxicity of chemical compounds. Future research on this compound will greatly benefit from the application of advanced computational approaches. Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity and toxicity of a broad range of hydroxylated methylbenzanthracenes based on their molecular structures. These models can help prioritize compounds for further experimental investigation.

Molecular docking simulations can provide detailed insights into the interactions of this compound with biological macromolecules, such as DNA and metabolic enzymes. These simulations can help to identify potential binding sites and predict the compound's ability to form DNA adducts, a key event in chemical carcinogenesis.

Furthermore, environmental fate models can be employed to predict the transport, distribution, and persistence of this compound in various environmental compartments, such as soil, water, and air. These models are essential for assessing the environmental risks associated with this compound and for developing effective remediation strategies.

Exploration of Structure-Reactivity Relationships within a Broader Class of Hydroxylated Methylbenzanthracenes

The biological activity of hydroxylated PAHs is highly dependent on the position of the hydroxyl and methyl groups on the aromatic ring system. A systematic exploration of the structure-reactivity relationships within a broader class of hydroxylated methylbenzanthracenes is a crucial area for future research. By synthesizing and testing a series of structurally related compounds, researchers can elucidate how subtle changes in molecular structure influence key properties such as metabolic activation, DNA reactivity, and receptor binding.

For instance, the position of the hydroxyl group can significantly impact the compound's susceptibility to further oxidation and the formation of reactive electrophilic intermediates. Similarly, the location of the methyl group can influence the steric and electronic properties of the molecule, thereby affecting its interaction with enzymes and cellular receptors. A deeper understanding of these structure-reactivity relationships will facilitate the prediction of the toxic potential of other hydroxylated methylbenzanthracenes and guide the design of safer chemicals.

Innovation in Targeted Synthesis of Deuterated or Labeled Analogs for Mechanistic Tracing

The use of isotopically labeled compounds is a powerful tool for tracing the metabolic fate and mechanistic pathways of xenobiotics. The targeted synthesis of deuterated or carbon-13 labeled analogs of this compound will be instrumental in future mechanistic studies. These labeled compounds can be used as internal standards in mass spectrometry-based analytical methods, enabling accurate quantification of the compound and its metabolites in complex biological and environmental samples.

Q & A

Q. What analytical methods are recommended for detecting and quantifying 12-Methylbenz(a)anthracen-3-ol in environmental samples?

Methodological Answer: Gas chromatography-mass spectrometry (GC-MS) is the gold standard for detecting polycyclic aromatic hydrocarbons (PAHs) like this compound due to its high sensitivity and specificity. Key steps include:

- Sample Preparation : Use liquid-liquid extraction (LLE) or solid-phase extraction (SPE) with toluene as a solvent, which is effective for PAHs (e.g., 50 mg/L toluene-based standard solutions in environmental analyses) .

- Calibration : Employ deuterated analogs (e.g., methylbenzene-d8) as internal standards to correct for matrix effects .

- Quality Control : Validate recovery rates using spiked samples and ensure detection limits meet regulatory thresholds (e.g., ≤1 ppb for water samples).

Q. How should researchers design experiments to study the photodegradation of this compound?

Methodological Answer: Photodegradation studies require controlled light exposure and environmental simulation:

- Light Source : Use UV-A (315–400 nm) or solar simulators to mimic natural conditions.

- Matrix Variation : Test degradation rates in soil, water, and air matrices to assess environmental persistence .

- Byproduct Analysis : Monitor transformation products (e.g., quinones or dihydrodiols) via high-performance liquid chromatography (HPLC) paired with diode-array detection .

- Controls : Include dark controls to distinguish photolytic vs. microbial degradation.

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported carcinogenicity data for this compound and its metabolites?

Methodological Answer: Discrepancies often arise from metabolic activation pathways. To address this:

- Metabolite Profiling : Use liver microsomal assays (e.g., rat S9 fractions) to identify reactive intermediates like dihydrodiol epoxides, which are critical for DNA adduct formation .

- Dose-Response Analysis : Conduct in vitro mutagenicity assays (e.g., Ames test) at varying concentrations to establish threshold effects.

- Cross-Study Validation : Replicate findings using standardized protocols (e.g., OECD Test Guidelines) and compare results across species (e.g., murine vs. human cell lines) .

Q. How can researchers investigate the role of this compound as a biomarker for PAH exposure in epidemiological studies?

Methodological Answer:

- Biomonitoring : Measure urinary or serum levels using GC-MS with isotope dilution to ensure precision .

- Cohort Design : Pair chemical analyses with longitudinal health data to correlate exposure levels with outcomes like oxidative stress markers (e.g., 8-OHdG) .

- Confounding Factors : Adjust for smoking, diet, and occupational PAH exposure using multivariate regression models .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

- Engineering Controls : Use Class I, Type B biological safety hoods for weighing and mixing to prevent airborne exposure .

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Respiratory protection (e.g., N95 masks) is required if ventilation is insufficient .

- Waste Management : Deactivate contaminated materials with sodium hypochlorite before disposal in labeled hazardous waste containers .

Data Interpretation and Innovation

Q. How can computational modeling enhance understanding of this compound’s environmental fate?

Methodological Answer:

Q. What advanced techniques validate the formation of DNA adducts by this compound metabolites?

Methodological Answer:

- 32P-Postlabeling : Detect adducts at sensitivities of 1 adduct per 10^9 nucleotides .

- Mass Spectrometry Imaging (MSI) : Map adduct distribution in tissue sections to study organ-specific carcinogenicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.